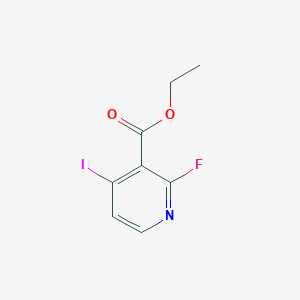

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

CAS No.: 853798-93-3

Cat. No.: VC11744656

Molecular Formula: C8H7FINO2

Molecular Weight: 295.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853798-93-3 |

|---|---|

| Molecular Formula | C8H7FINO2 |

| Molecular Weight | 295.05 g/mol |

| IUPAC Name | ethyl 2-fluoro-4-iodopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |

| Standard InChI Key | OULZTTDLVMNBNT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CN=C1F)I |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1F)I |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester belongs to the class of halogenated pyridine carboxylates. Its IUPAC name, ethyl 2-fluoro-4-iodopyridine-3-carboxylate, reflects the ethyl ester group at the 3-position, fluorine at the 2-position, and iodine at the 4-position of the pyridine ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 853798-93-3 |

| Molecular Formula | C₈H₇FINO₂ |

| Molecular Weight | 295.05 g/mol |

| InChI Key | OULZTTDLVMNBNT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CN=C1F)I |

The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the pyridine ring, while the iodine atom serves as a leaving group in cross-coupling reactions .

Spectroscopic and Computational Data

The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows a triplet for the ethyl group’s methylene protons (δ ~4.3 ppm) and a singlet for the aromatic proton adjacent to iodine. Density functional theory (DFT) calculations predict a planar pyridine ring with bond lengths consistent with halogen-substituted aromatic systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically proceeds via esterification of the corresponding carboxylic acid precursor, 2-fluoro-4-iodopyridine-3-carboxylic acid (CAS No. 884494-51-3) . A two-step protocol is commonly employed:

-

Halogenation and Carboxylation:

-

Esterification:

-

The carboxylic acid reacts with ethanol under acid catalysis (e.g., H₂SO₄) to yield the ethyl ester.

-

Reaction Scheme:

Optimization and Yield

Yields for the esterification step range from 70–85% under optimized conditions (reflux, 12–24 hours). Impurities such as unreacted carboxylic acid or di-ester byproducts are minimized via column chromatography using silica gel and ethyl acetate/hexane eluents.

Applications in Organic Synthesis

Cross-Coupling Reactions

Recent Advances and Future Directions

Catalytic Applications

A 2023 study demonstrated the compound’s utility in photoinduced electron transfer reactions for synthesizing fluorinated heterocycles under visible light.

Drug Discovery

Derivatives of this ester have shown preliminary activity as positive allosteric modulators (PAMs) of mGlu₅ receptors, with potential applications in treating neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume